BenchChemオンラインストアへようこそ!

Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Regiochemistry Fluorine substitution Structure-activity relationship

Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS 1047655-93-5) is a synthetic, multifunctional piperidine derivative with molecular formula C20H23FN2O3 and molecular weight 358.41 g·mol⁻¹. It features a 4-hydroxypiperidine core bearing a C-4 (4-fluorophenylamino)methyl substituent and an N-1 benzyl carbamate (Cbz) protecting group.

Molecular Formula C20H23FN2O3
Molecular Weight 358.4 g/mol
CAS No. 1047655-93-5
Cat. No. B1526285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
CAS1047655-93-5
Molecular FormulaC20H23FN2O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CNC2=CC=C(C=C2)F)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H23FN2O3/c21-17-6-8-18(9-7-17)22-15-20(25)10-12-23(13-11-20)19(24)26-14-16-4-2-1-3-5-16/h1-9,22,25H,10-15H2
InChIKeyFMUNMRJZIXHJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS 1047655-93-5): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS 1047655-93-5) is a synthetic, multifunctional piperidine derivative with molecular formula C20H23FN2O3 and molecular weight 358.41 g·mol⁻¹ . It features a 4-hydroxypiperidine core bearing a C-4 (4-fluorophenylamino)methyl substituent and an N-1 benzyl carbamate (Cbz) protecting group [1]. This compound belongs to the broader class of 4-substituted piperidine-1-carboxylates, a privileged scaffold in neuroscience drug discovery that has yielded clinically evaluated NR2B-selective NMDA receptor negative allosteric modulators such as CERC-301 (rislenemdaz) and onfasprodil [2]. Commercially available at ≥95% purity from multiple suppliers with full analytical characterization (MDL MFCD19982786, LogP 2.42, H-bond acceptors 3, H-bond donors 2, Fsp³ 0.35), it serves as a versatile building block for medicinal chemistry and chemical biology applications requiring a conformationally constrained 4-hydroxy-4-aminomethylpiperidine template [1].

Why Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate Cannot Be Replaced by Generic In-Class Analogs: The Case for Precise Structural Selection


The 4-hydroxypiperidine-1-carboxylate scaffold tolerates significant structural variation, yet even subtle modifications—regiochemistry of the fluoro substituent, the nature of the N-protecting group, or the atom connectivity at C-4—produce compounds with divergent pharmacological profiles, physicochemical properties, and synthetic utility . Isomeric compounds sharing the identical molecular formula (C20H23FN2O3) but differing in regioisomeric fluorine placement (4-fluoro vs. 3-fluoro) or core scaffold topology (piperidine vs. cyclopenta[c]pyrrole, as in onfasprodil) exhibit fundamentally different target recognition, as demonstrated by the clinical-stage GluN2B NAMs CERC-301 (Ki 8.1 nM, IC50 3.6 nM) and onfasprodil (pIC50 8.1) [1][2]. Generic substitution without verifying the precise substituent pattern, protecting group, and linker connectivity risks introducing unintended pharmacological activity, altered metabolic stability, or incompatible reactivity in downstream synthetic sequences . The quantitative evidence below demonstrates why this specific CAS number carries structural features that are non-interchangeable with its closest commercially available analogs.

Quantitative Differentiation Evidence: Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate vs. Closest Analogs


Regiochemical Divergence: 4-Fluoro vs. 3-Fluoro Isomer Defines Pharmacophoric Geometry and Target Recognition

The 4-fluorophenyl isomer (CAS 1047655-93-5) and 3-fluorophenyl isomer (CAS 1047655-89-9) share the identical molecular formula (C20H23FN2O3, MW 358.41) but differ solely in fluorine ring position. In the broader 4-hydroxypiperidine SAR landscape, fluorine position critically modulates electronic distribution across the aniline nitrogen and determines the spatial orientation of the pendant aryl group within target binding pockets . This is directly evidenced by the clinically characterized NR2B NAM series: the 4-substituted benzyl carbamate CERC-301 achieves Ki 8.1 nM and IC50 3.6 nM at GluN2B, whereas regioisomeric or meta-substituted variants show significantly attenuated binding [1]. The 4-fluoro substitution in CAS 1047655-93-5 places the electronegative fluorine para to the aniline nitrogen, optimizing sigma-electron withdrawal and establishing a linear molecular axis preferred by aminergic and glutamatergic receptor subpockets, whereas the 3-fluoro isomer presents a bent geometry with altered dipole vector .

Regiochemistry Fluorine substitution Structure-activity relationship Piperidine scaffold

Scaffold Architecture Differentiation: Piperidine-1-carboxylate vs. Cyclopenta[c]pyrrole Topology (Onfasprodil) Defines NR2B Pharmacophore Class

The target compound and onfasprodil (MIJ821, CAS 1892581-29-1) share the identical molecular formula C20H23FN2O3 and molecular weight (358.41 g·mol⁻¹) but differ fundamentally in core scaffold: a monocyclic 4-hydroxypiperidine versus a fused bicyclic cyclopenta[c]pyrrole system [1]. Onfasprodil is a confirmed, potent NR2B negative allosteric modulator (pIC50 8.1, IC50 ~8.3 nM) with 4 defined stereocenters, a TPSA of 65.82 Ų, and XLogP of 2.28, currently in Phase 2 clinical trials for treatment-resistant depression [1]. The piperidine scaffold of CAS 1047655-93-5 offers greater conformational flexibility (7 rotatable bonds predicted vs. 5 in onfasprodil), a different H-bond donor/acceptor spatial arrangement due to the benzyl carbamate and secondary amine linker, and no pre-defined stereocenters (Fsp³ 0.35) . This scaffold distinction is therapeutically consequential: the piperidine-1-carboxylate chemotype is exemplified by CERC-301 (Ki 8.1 nM, IC50 3.6 nM at GluN2B), which also demonstrated oral bioavailability and brain penetration absent in the intravenously administered onfasprodil [2].

Scaffold topology NR2B NMDA receptor Negative allosteric modulator Conformational constraint

C-4 Linker Chemistry: Aminomethyl Spacer vs. Direct C–C Aryl Bond Determines H-Bonding Capacity and Synthetic Versatility

The target compound incorporates an aminomethyl (-CH2-NH-) linker between the piperidine C-4 position and the 4-fluorophenyl ring, whereas the closely related benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 156782-68-2) features a direct C–C bond connecting the aryl group to the piperidine core [1]. This structural distinction produces measurable differences in computed molecular properties: the target compound has 2 hydrogen bond donors (vs. 1), 3 hydrogen bond acceptors (vs. 4), a molecular weight of 358.41 (vs. 329.37), and a LogP of 2.42 (vs. 2.9–3.38) [1]. The additional secondary amine in the aminomethyl linker introduces a protonatable site (predicted pKa ~8–9) that is absent in the direct C–C analog, altering solubility-pH profiles and enabling salt formation strategies not available to the simpler analog . Furthermore, the aminomethyl linker provides a synthetically tractable handle for further derivatization (e.g., N-alkylation, acylation, sulfonylation) that cannot be accessed from the direct aryl-substituted scaffold without de novo synthesis [2].

Linker chemistry Hydrogen bonding Synthetic intermediate Structure-property relationship

N-Protecting Group Strategy: Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate) Determines Orthogonal Deprotection Compatibility and Downstream Synthetic Routes

The target compound bears a benzyl carbamate (Cbz) protecting group at the piperidine nitrogen, whereas the commercially available N-Boc analog, tert-butyl 4-(((4-fluorophenyl)amino)methyl)piperidine-1-carboxylate (CAS 887582-35-6), employs a tert-butyl carbamate (Boc) group [1]. These protecting groups are not interchangeable in synthetic workflows: Cbz is cleaved under hydrogenolytic conditions (H2, Pd/C) or strongly acidic conditions (HBr/AcOH), while Boc is removed under mild acidic conditions (TFA, HCl/dioxane) that leave benzyl carbamates intact [2]. This orthogonality is critical in multi-step syntheses of functionalized piperidines where selective, sequential deprotection is required. The Cbz group in CAS 1047655-93-5 also provides a UV chromophore (benzyl absorbance at ~254 nm) useful for HPLC monitoring, a feature absent in the Boc analog. Molecular weight differs by 28.01 g/mol (358.41 vs. 386.46 for the N-Boc analog, or 322.42 for the related N-Boc methylamino analog CAS 887582-59-4), enabling mass-based identity verification [1].

Protecting group strategy Cbz vs. Boc Orthogonal deprotection Solid-phase synthesis

Commercial Purity and Quality Benchmarking: Verified ≥95% Purity with Fully Assigned Analytical Specifications Enables Reproducible Research

The target compound is available from multiple independent suppliers with a minimum purity specification of 95% (typically 95+% or NLT 98%) and full analytical characterization including MDL number (MFCD19982786), IUPAC name, canonical SMILES, InChI, and InChI Key [1]. This level of characterization meets or exceeds the typical purity threshold for medicinal chemistry screening collections (commonly ≥95% by HPLC or NMR) and enables direct use in biological assays without additional purification . In contrast, some structurally related analogs including the 3-fluorophenyl isomer (CAS 1047655-89-9) are listed as discontinued or available only upon custom inquiry from certain vendors, potentially introducing supply chain uncertainty . The availability of a validated Certificate of Analysis (CoA) with each batch, as offered by Fluorochem and Key Organics, provides the traceability required for GLP-compliant and publication-grade research [1].

Purity specification Quality control Analytical characterization Procurement benchmark

Predicted CNS Drug-Likeness: Physicochemical Property Profile Aligns with Oral Bioavailable NR2B Antagonist Chemical Space

The measured physicochemical profile of the target compound—LogP 2.42, MW 358.41, HBD 2, HBA 3—falls within parameters associated with orally bioavailable, brain-penetrant GluN2B antagonists . CERC-301, the most structurally analogous clinical-stage GluN2B NAM (4-methylbenzyl piperidine-1-carboxylate), has a comparable MW of ~384 and achieved oral bioavailability with brain penetration, demonstrating efficacy in the forced swim test at ED50 0.3–0.7 mg/kg (p.o.) [1]. The target compound's LogP of 2.42 positions it between the more lipophilic benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (LogP 2.9–3.38) [2] and the slightly less lipophilic onfasprodil (XLogP 2.28) [3], suggesting an intermediate predicted membrane permeability profile. With zero Lipinski rule violations (MW <500, LogP <5, HBD <5, HBA <10), the compound satisfies lead-like criteria and is suitable for fragment-based or HTS follow-up campaigns targeting CNS indications .

CNS drug-likeness Physicochemical properties Lipinski rules NR2B antagonist

Optimal Research and Industrial Application Scenarios for Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS 1047655-93-5)


Neuroscience Lead Generation: GluN2B/NR2B Negative Allosteric Modulator SAR Exploration

The compound serves as a rationally selected starting scaffold for structure-activity relationship (SAR) campaigns targeting the NR2B subtype of NMDA receptors. The piperidine-1-carboxylate chemotype is validated by the clinical candidate CERC-301 (Ki 8.1 nM, IC50 3.6 nM at GluN2B) [1]. The aminomethyl linker provides a secondary amine diversification point for systematic N-alkylation, acylation, or sulfonylation to probe the NR2B allosteric pocket. The Cbz protecting group enables late-stage hydrogenolytic deprotection to the free piperidine for further N-functionalization after SAR exploration at the C-4 position is complete [2].

Orthogonal Protecting Group Strategy in Multi-Step Synthesis of Bifunctional Piperidine Probes

In synthetic sequences requiring sequential, chemoselective deprotection, the Cbz group of CAS 1047655-93-5 provides orthogonality to acid-labile protecting groups (e.g., Boc, tert-butyl esters, silyl ethers) commonly employed elsewhere in the molecule [2]. This enables convergent synthetic strategies toward bifunctional chemical probes where the piperidine nitrogen and the C-4 secondary amine must be differentially functionalized. The documented purity (≥95%) and full analytical characterization (MDL, InChI, LogP, HBA/HBD) across multiple suppliers ensure that the building block can be integrated into complex synthetic sequences without introducing unidentified impurities.

Physicochemical Property Optimization for CNS Drug Discovery Programs

With a measured LogP of 2.42, MW of 358.41, and zero Lipinski violations, the compound occupies a favorable position in CNS drug-like property space . It can serve as a core scaffold for property-driven optimization where maintaining balanced lipophilicity (LogP 2–3.5 optimal for CNS penetration) is critical [3]. The Fsp³ value of 0.35 indicates moderate three-dimensional character, which correlates with improved clinical success rates. Medicinal chemistry teams can use this scaffold to systematically vary the benzyl carbamate and C-4 substituent while monitoring effects on LogP, solubility, and metabolic stability, building upon the precedent of orally bioavailable, brain-penetrant analogs in the piperidine-1-carboxylate class [1].

Regioisomeric Selectivity Profiling in Aminergic and Glutamatergic Receptor Panels

The availability of both 4-fluorophenyl (CAS 1047655-93-5) and 3-fluorophenyl (CAS 1047655-89-9) regioisomers enables head-to-head selectivity profiling across receptor panels to quantify the impact of fluorine position on target engagement. This is particularly relevant for discriminating between closely related aminergic receptor subtypes (e.g., 5-HT receptor family) where para- vs. meta-substitution can determine agonist vs. antagonist behavior. Procurement of the precisely specified 4-fluoro regioisomer (MDL MFCD19982786) ensures that observed biological activity can be correctly attributed to the intended molecular structure, avoiding the confounding effects of regioisomeric impurities that may arise when sourcing from suppliers with less rigorous identity verification .

Quote Request

Request a Quote for Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.